Kinase vs. URAT1 Target Selectivity
4-(3-Chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine lacks the phenolic 4-hydroxyl group present in JTT-552 (4-(3-chloro-4-hydroxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazine). This single functional group difference directs biological activity toward completely distinct target classes. JTT-552 is a known URAT1 inhibitor, whereas the target compound shows no reported URAT1 activity . Conversely, closely related 4-benzoyl-3,4-dihydro-2H-1,4-benzoxazine analogs lacking the 4-hydroxyl have demonstrated residual kinase inhibition on HER2 and JNK1 [1], suggesting the target compound is better suited for kinase-focused programs where URAT1-mediated uricosuric effects represent unwanted off-target pharmacology.
| Evidence Dimension | Biological target preference (URAT1 vs. kinase panel) |
|---|---|
| Target Compound Data | URAT1 activity: not reported; predicted to lack significant URAT1 inhibition based on absence of 4-hydroxyl pharmacophore |
| Comparator Or Baseline | JTT-552: URAT1 inhibitor (exact IC50 proprietary but recognized as first-in-class URAT1-targeted agent in hyperuricemia/gout) |
| Quantified Difference | Functional divergence: URAT1 inhibitory activity eliminated by removal of 4-OH group |
| Conditions | URAT1 transporter assay; kinase residual activity assay against HER2 and JNK1 as described in benzoxazine SAR studies |
Why This Matters
For programs targeting kinases or non-URAT1 pathways, JTT-552 introduces an undesired uricosuric liability; 4-(3-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine provides a cleaner chemical starting point absent this off-target pharmacology.
- [1] Conejo-García, A., et al. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. Bioorganic & Medicinal Chemistry, 2024, 109, 117863. View Source
